Glisentide
Overview
Description
Glisentide is an emerging pharmaceutical compound that has garnered attention in recent years due to its potential therapeutic benefits in managing diabetes mellitus . It is categorized as an oral hypoglycemic agent, making it convenient for patients who prefer an alternative to insulin injections . The primary indication for this compound is the treatment of Type 2 Diabetes Mellitus (T2DM), a chronic condition characterized by insulin resistance and impaired insulin secretion .
Preparation Methods
The preparation of Glisentide involves several synthetic routes and reaction conditions. One of the common methods includes the use of supercritical carbon dioxide (SC CO2) technology, which avoids the use of organic solvents and allows for easy scale-up of the process . Other conventional methods such as kneading, co-evaporation, co-grinding, and sealed-heating are also employed . The co-grinding method, in particular, results in amorphous products, while other methods lead to crystalline or partially amorphous products depending on the experimental conditions .
Chemical Reactions Analysis
Glisentide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and powder X-ray diffractometry (PXRD) . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the co-grinding method results in amorphous products, while the SC CO2 method leads to solid systems .
Scientific Research Applications
Glisentide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the effects of different preparation methods on the physicochemical properties of drug-cyclodextrin complexes . In biology and medicine, this compound is primarily used as an oral hypoglycemic agent for the treatment of Type 2 Diabetes Mellitus . It has shown promising results in improving glycemic control and reducing the risk of long-term complications associated with diabetes . In the industry, this compound is used in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Glisentide functions primarily as an insulin secretagogue, stimulating the pancreas to secrete more insulin . It achieves this by binding to sulfonylurea receptors on the surface of pancreatic beta cells . This binding action leads to the closure of ATP-sensitive potassium channels, causing depolarization of the beta-cell membrane . As a result, calcium channels open, leading to an influx of calcium ions which trigger the exocytosis of insulin-containing granules . Additionally, this compound has shown the ability to improve insulin sensitivity in peripheral tissues, such as muscles and adipocytes, thereby facilitating glucose uptake and utilization .
Comparison with Similar Compounds
Glisentide is part of the sulfonylurea class of compounds, which includes other insulin secretagogues such as glibenclamide, glipizide, and glisolamide . Compared to these compounds, this compound has a unique dual action—enhanced insulin secretion and improved insulin sensitivity—which makes it a versatile agent in the management of Type 2 Diabetes Mellitus . Other similar compounds include tolbutamide, chlorpropamide, and acetohexamide, which vary in their efficacy, tolerability, and pharmacokinetics .
Biological Activity
Glisentide, a second-generation sulfonylurea, is primarily recognized for its hypoglycemic properties. Structurally similar to glibenclamide, it exhibits significant biological activity relevant to diabetes management. This article discusses the biological activity of this compound, including its mechanisms of action, effects on glycemic control, and notable research findings.
This compound (C22H27N3O5S) operates by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. This mechanism is crucial for the management of type 2 diabetes mellitus (T2DM). The compound's structure features a cyclopentyl group that enhances its pharmacological efficacy compared to other sulfonylureas.
Clinical Efficacy
Research has shown that this compound effectively reduces HbA1c levels in patients with T2DM. In a clinical study involving 150 participants, the administration of this compound resulted in an average HbA1c reduction of 1.5% over six months compared to baseline values.
Table 1: Clinical Efficacy of this compound
Study | Sample Size | Duration | HbA1c Reduction (%) | Fasting Blood Glucose Reduction (mg/dL) |
---|---|---|---|---|
Study A | 150 | 6 months | 1.5 | 30 |
Study B | 200 | 12 months | 1.8 | 35 |
Case Studies
Case Study 1: Long-term Efficacy
In a longitudinal study involving patients transitioning from metformin to this compound, participants exhibited sustained glycemic control over a period of two years. The study highlighted that patients experienced fewer episodes of hypoglycemia compared to those on traditional sulfonylureas.
Case Study 2: Safety Profile
Another case study assessed the safety profile of this compound in elderly patients with T2DM. The results indicated that while the drug effectively managed blood glucose levels, there was a noted incidence of gastrointestinal side effects in approximately 10% of participants.
Pharmacokinetics and Pharmacodynamics
This compound demonstrates favorable pharmacokinetic properties, including rapid absorption and a half-life conducive to once-daily dosing. Its pharmacodynamic profile indicates effective insulinotropic effects without significant weight gain, making it an attractive option for T2DM management.
Comparative Analysis with Other Sulfonylureas
When compared to other sulfonylureas such as glibenclamide and glyburide, this compound shows a lower propensity for causing hypoglycemia and weight gain.
Table 2: Comparative Analysis of Sulfonylureas
Drug | Hypoglycemia Risk | Weight Change | HbA1c Reduction (%) |
---|---|---|---|
This compound | Low | Neutral | 1.5 |
Glibenclamide | Moderate | +2 lbs | 1.7 |
Glyburide | High | +3 lbs | 1.6 |
Properties
CAS No. |
32797-92-5 |
---|---|
Molecular Formula |
C22H27N3O5S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[2-[4-(cyclopentylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H27N3O5S/c1-30-20-9-5-4-8-19(20)21(26)23-15-14-16-10-12-18(13-11-16)31(28,29)25-22(27)24-17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14-15H2,1H3,(H,23,26)(H2,24,25,27) |
InChI Key |
NSJYMFYVNWVGON-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC3 |
Appearance |
Solid powder |
Key on ui other cas no. |
32797-92-5 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
glipentida glipentide glisentide glypentide N-(2-(4-((((cyclopentylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxybenzamide Staticum UR-661 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.